![molecular formula C20H24N2O5S B2497450 4-methoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 921903-39-1](/img/structure/B2497450.png)
4-methoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex benzenesulfonamide derivatives often involves multi-step chemical reactions, including condensation, cyclization, and functional group transformations. For instance, Schiff base derivatives of benzenesulfonamide have been synthesized from reactions involving amino benzenesulfonamides and aldehydes, characterized by techniques like MS, IR, 1H NMR, and crystallography (Yıldız et al., 2010). Similarly, novel benzenesulfonamides with potential anticancer activity have been synthesized through multi-component reactions involving isocyanides (Shaabani et al., 2010), indicating the versatility of synthetic approaches for these types of molecules.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives can be complex, often featuring multiple ring systems and functional groups. X-ray crystallography reveals detailed structural information, including bond lengths, angles, and molecular conformations. For example, studies have detailed the crystal structure of various benzenesulfonamide derivatives, providing insights into their three-dimensional arrangement and potential intermolecular interactions (Rodrigues et al., 2015).
科学的研究の応用
Photodynamic Therapy Applications
The compound's applications in photodynamic therapy for cancer treatment are significant. A study highlights the synthesis of a zinc phthalocyanine substituted with benzenesulfonamide derivative groups, showcasing properties useful for photodynamic therapy. This includes good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Compounds with benzenesulfonamide moieties have been explored for their potential anticancer activities. For instance, various benzenesulfonamide compounds were synthesized and evaluated for in vitro anticancer activity against different human cancer cell lines, indicating the potential of these compounds in cancer therapy (Kumar, Kumar, Roy, Sondhi, & Sharma, 2015).
Synthetic Methodology and Novel Compounds
Studies also focus on the synthetic routes and characterizations of novel compounds incorporating benzenesulfonamide. These include the synthesis of novel Schiff bases and their metal complexes, showcasing their potential in various fields, including medicinal chemistry (Alyar et al., 2018).
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal activities of benzenesulfonamide derivatives have been a subject of interest. For example, new Schiff bases derived from sulfa drugs and their metal complexes were synthesized and showed promising antimicrobial activities (Alyar et al., 2018). Additionally, novel azetidin-2-ones bearing benzenesulfonamides were synthesized and displayed potent antifungal activity (Gupta & Halve, 2015).
Potential in Pain Management
A study synthesized 3(5)-(trifluoromethyl)pyrazolylbenzenesulfonamides, evaluating their effects on a pathological pain model in mice. These compounds showed anti-hyperalgesic and anti-edematogenic actions without causing locomotive disorders, making them potential candidates for pain management (Lobo et al., 2015).
Other Applications
Further research includes studies on the photochemical decomposition of sulfamethoxazole, a compound related to benzenesulfonamides, highlighting its photolability and potential in environmental studies (Zhou & Moore, 1994).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-methoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-13-10-15(7-9-17(13)26-5)28(24,25)21-14-6-8-16-18(11-14)27-12-20(2,3)19(23)22(16)4/h6-11,21H,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDBJVPWQZPGSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2497367.png)
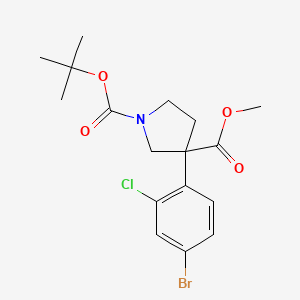
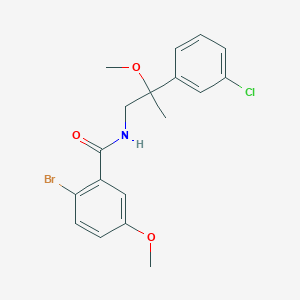
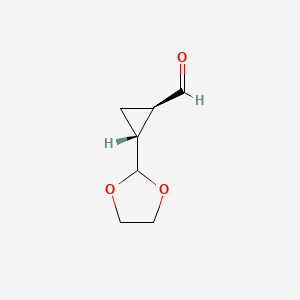
![N,N,2-trimethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2497375.png)
![Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2497378.png)
![3,3-dimethyl-1-[(octahydro-2H-1,4-benzoxazin-4-yl)methyl]-4-phenylazetidin-2-one](/img/structure/B2497380.png)
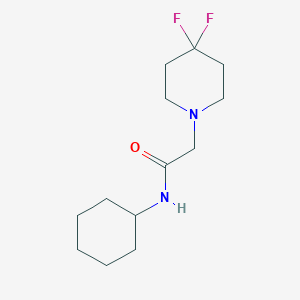
![3-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]-N,2-dimethylbenzamide](/img/structure/B2497382.png)
![3-Fluoro-6-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2497383.png)
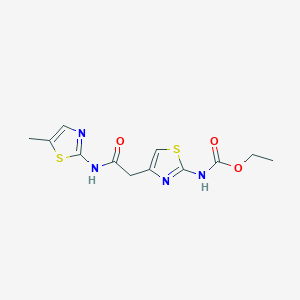
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-diethoxyphenyl)acetamide](/img/structure/B2497385.png)
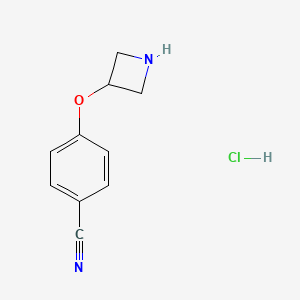
![methyl 4-({7-[(diethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2497390.png)